molecular formula C22H19FN2OS2 B2742342 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403842-89-7

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2742342
CAS No.: 403842-89-7
M. Wt: 410.53
InChI Key: MWNOLWLHYPRRFM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole-based heterocyclic compound featuring a 4,5-dihydropyrazole core substituted with a 4-fluorophenyl group at position 5 and a thiophen-2-yl moiety at position 2. The ethanone group at position 1 is further modified with a benzylsulfanyl substituent.

The synthesis of such derivatives typically involves cyclocondensation of chalcones with hydrazine derivatives under acidic conditions, followed by functionalization of the ethanone side chain . Structural validation via X-ray crystallography (using SHELXL ) and spectroscopic methods is critical for confirming stereochemistry and dihedral angles, which influence molecular interactions .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS2/c23-18-10-8-17(9-11-18)20-13-19(21-7-4-12-28-21)24-25(20)22(26)15-27-14-16-5-2-1-3-6-16/h1-12,20H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNOLWLHYPRRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the thiophene group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative.

    Attachment of the benzylsulfanyl group: This can be done through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable electrophilic center on the pyrazole-thiophene intermediate.

    Final assembly: The final product is obtained by reacting the intermediate with 4-fluorobenzaldehyde under appropriate conditions to introduce the fluorophenyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Coupling Reactions: The thiophene ring can undergo further functionalization through cross-coupling reactions like Suzuki-Miyaura or Heck coupling.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit significant antioxidant and anti-inflammatory activities. These properties are crucial in developing therapeutic agents for various diseases characterized by oxidative stress and inflammation. Computational studies have shown that these compounds can effectively interact with biological targets, suggesting their potential as drug candidates .

Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one to specific protein targets. These studies help in understanding the interactions at the molecular level, paving the way for the design of more potent derivatives .

Synthesis and Characterization

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions, including the formation of thiophene rings and pyrazole moieties. The methodologies often leverage known reactions such as cyclocondensation and electrophilic substitutions to achieve the desired structure. Detailed protocols can be found in various chemical literature focusing on heterocyclic compounds .

Spectroscopic Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential to confirm the structure of synthesized compounds. For instance, IR spectroscopy can identify functional groups present in the compound, while NMR provides insights into the molecular environment of specific atoms .

Material Science Applications

Potential in Photonic Devices
The compound's unique molecular structure may also find applications in material science, particularly in photonic devices due to its potential photochromic properties. Research into similar compounds has shown that they can exhibit interesting optical behaviors when exposed to light, making them suitable for applications in sensors and switches .

Case Studies

Study ReferenceFocus AreaFindings
Antioxidant ActivityDemonstrated significant free radical scavenging activity in vitro.
Molecular DockingIdentified potential targets for anti-inflammatory drugs with high binding affinities.
Synthesis ProtocolsDeveloped efficient synthetic routes leading to high yields of the compound.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways and targets depend on the specific biological context and require detailed studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Synthesis Method References
Target Compound 5-(4-Fluorophenyl), 3-(thiophen-2-yl) Benzylsulfanyl-ethanone Chalcone cyclization + alkylation
1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one 5-(4-Chlorophenyl), 3-phenyl Indole-ethanone Hydrazine hydrate + glacial acetic acid
2-[5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole 5-(2,4-Dichlorophenyl), 3-(thiophen-2-yl) Thiazole + fluorophenyl Cyclocondensation + halogenation
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one 5-(4-Hydroxyphenyl), 3-(thiophen-2-yl) Pyrrolidinyl-ethanone Sodium ethoxide + α-halogenated ketone

Key Observations:

  • Benzylsulfanyl substitution distinguishes it from indole- or thiazole-containing derivatives, possibly altering lipophilicity (logP = 5.39) and membrane permeability .
  • Dihedral angles between the pyrazole and fluorophenyl rings (4.64–10.53°) in analogs suggest conformational rigidity, which may influence binding to biological targets .

Table 2: Bioactivity Profiles of Selected Analogs

Compound Name Bioactivity (IC50/EC50) Mechanism/Target Reference
Target Compound Not explicitly reported; inferred from analogs Antimicrobial, enzyme inhibition
2-[5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole IC50 = 8.2 µM (HepG2 cells) Cytotoxicity (superior to cisplatin)
D03 (MAO-B inhibitor) IC50 = 20.34 µM MAO-B inhibition
1-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-fluorophenyl)thiazole 43.02% BuChE inhibition Cholinesterase inhibition

Key Observations:

  • Thiophen-2-yl and fluorophenyl substituents correlate with anticancer activity , as seen in the HepG2 cytotoxicity of thiazole hybrids .
  • Benzylsulfanyl groups may enhance hydrophobic interactions in enzyme binding pockets, analogous to pyrrolidinyl or piperidinyl substituents in MAO-B inhibitors .
  • Chlorophenyl analogs exhibit stronger antibacterial activity, suggesting halogenation impacts target affinity .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Physicochemical Properties

Property Target Compound 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one 1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(1-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one
Molecular Weight 449.57 355.46 501.61
logP 5.39 2.91 (estimated) 5.89
Polar Surface Area (Ų) 30.17 58.2 35.6
Hydrogen Bond Acceptors 4 5 3

Key Observations:

  • The target compound’s higher logP (5.39) suggests superior lipophilicity compared to hydroxylated analogs, favoring blood-brain barrier penetration for neuroactive applications .
  • Lower polar surface area (30.17 Ų) may enhance oral bioavailability relative to more polar derivatives .

Biological Activity

The compound 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds have been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a benzylsulfanyl group, a fluorophenyl moiety, and a thiophene ring, which contribute to its chemical reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that certain pyrazole derivatives demonstrated zones of inhibition comparable to standard antibiotics like streptomycin .

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundE. coliTBD

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. The compound under discussion has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can reduce cytokine levels significantly, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole compounds is well-documented. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Mechanisms include the disruption of cell cycle progression and the induction of oxidative stress within cancer cells.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial : Disruption of bacterial cell membranes.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokine production.
  • Anticancer : Induction of apoptosis via modulation of signaling pathways.

Study on Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial activity against multiple bacterial strains. The results indicated that certain modifications to the pyrazole structure enhanced antimicrobial efficacy significantly .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers evaluated various pyrazole derivatives for their ability to inhibit TNF-α production in human cell lines. The results showed substantial inhibition rates, suggesting that the compound could be a candidate for further development in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one?

  • Answer : A cyclocondensation reaction between α,β-unsaturated ketones and thiosemicarbazides is a common approach. Hydrazine hydrate in dioxane (as used in ) can facilitate pyrazole ring formation. For the benzylsulfanyl group, nucleophilic substitution with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) is effective. Purity should be verified via thin-layer chromatography (TLC) and recrystallization .

Q. Which spectroscopic techniques are optimal for structural characterization and purity assessment?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, thiophene, and benzylsulfanyl groups).
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (as in ) resolves stereochemistry and dihedral angles in the pyrazoline ring .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Answer : Perform solubility screening in DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectrophotometry. Stability studies under varying temperatures (4°C, 25°C) and light exposure over 48–72 hours are critical for assay reproducibility .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to target enzymes like acetylcholinesterase or carbonic anhydrase?

  • Answer : Molecular docking (e.g., AutoDock Vina) with crystal structures of target enzymes (PDB IDs) can model interactions. Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to correlate with inhibitory activity, as demonstrated in for pyrazole derivatives .

Q. How can contradictory biological activity data across assays be resolved?

  • Answer :

  • Assay Optimization : Test variable parameters (pH, temperature, enzyme concentration) to identify confounding factors.
  • Enzyme Kinetics : Compare IC₅₀ values under standardized conditions (e.g., acetylcholinesterase inhibition in ).
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing benzylsulfanyl with methylsulfonyl) to isolate structure-activity relationships (SAR) .

Q. What crystallographic parameters are critical for confirming the 3D structure of this compound?

  • Answer : X-ray diffraction data should report:

  • Bond lengths and angles : Validate pyrazoline ring geometry (e.g., C–N distances ~1.35–1.45 Å).
  • Torsional angles : Assess planarity between thiophene and fluorophenyl groups.
  • R-factors : Ensure <0.05 for high confidence (see for similar pyrazolines) .

Q. How do substituents like benzylsulfanyl and thiophene influence pharmacokinetic properties?

  • Answer :

  • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability.
  • Metabolic Stability : Use liver microsome assays to evaluate CYP450-mediated oxidation of the thiophene ring.
  • Hydrogen-bonding capacity : The sulfanyl group may enhance solubility but reduce blood-brain barrier penetration .

Methodological Considerations

Q. What precautions are necessary when handling this compound in the laboratory?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal.
  • Stability : Store in amber vials at –20°C to prevent thiophene oxidation (see safety guidelines in ) .

Q. How can regioselectivity challenges during pyrazole synthesis be addressed?

  • Answer :

  • Microwave-assisted synthesis : Reduces side reactions by accelerating cyclocondensation.
  • Catalytic additives : Use p-toluenesulfonic acid (PTSA) to favor 1,3-dipolar cycloaddition.
  • Chromatographic separation : Employ flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer .

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